molecular formula C11H12N2 B068089 1,8-Dimethylisoquinolin-5-amine CAS No. 160088-26-6

1,8-Dimethylisoquinolin-5-amine

Cat. No. B068089
CAS RN: 160088-26-6
M. Wt: 172.23 g/mol
InChI Key: FDVAUGDSRQQMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Dimethylisoquinolin-5-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the isoquinoline family of compounds.

Mechanism of Action

The mechanism of action of 1,8-Dimethylisoquinolin-5-amine is not fully understood. However, it has been reported to act as a DNA intercalator, which leads to the inhibition of DNA replication and transcription. It has also been reported to activate the caspase pathway, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,8-Dimethylisoquinolin-5-amine has been reported to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to inhibit the growth of fungi and bacteria. In addition, it has been found to have potential applications in the treatment of neurological disorders by modulating the activity of neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 1,8-Dimethylisoquinolin-5-amine in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit the growth of cancer cells, fungi, and bacteria, and its potential applications in the treatment of neurological disorders. The limitations of using 1,8-Dimethylisoquinolin-5-amine in lab experiments include its toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 1,8-Dimethylisoquinolin-5-amine. These include:
1. Further research to fully understand the mechanism of action of 1,8-Dimethylisoquinolin-5-amine.
2. Development of new drugs based on the structure of 1,8-Dimethylisoquinolin-5-amine for the treatment of cancer, fungal, and bacterial infections.
3. Study of the potential applications of 1,8-Dimethylisoquinolin-5-amine in the treatment of neurological disorders.
4. Investigation of the toxicity of 1,8-Dimethylisoquinolin-5-amine and its potential side effects.
Conclusion:
1,8-Dimethylisoquinolin-5-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It has been found to have anticancer, antifungal, and antibacterial properties. In addition, it has potential applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure.

Synthesis Methods

The synthesis of 1,8-Dimethylisoquinolin-5-amine involves the reaction of 1,8-dibromoisochinoline with methylamine in the presence of palladium-catalyzed cross-coupling reactions. This method has been reported to yield the desired product in good to excellent yields.

Scientific Research Applications

1,8-Dimethylisoquinolin-5-amine has been found to have potential applications in various fields of scientific research. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to have antifungal and antibacterial properties. In addition, it has been reported to have potential applications in the development of new drugs for the treatment of neurological disorders.

properties

CAS RN

160088-26-6

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1,8-dimethylisoquinolin-5-amine

InChI

InChI=1S/C11H12N2/c1-7-3-4-10(12)9-5-6-13-8(2)11(7)9/h3-6H,12H2,1-2H3

InChI Key

FDVAUGDSRQQMOG-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=CC2=C(C=C1)N)C

Canonical SMILES

CC1=C2C(=NC=CC2=C(C=C1)N)C

synonyms

5-Isoquinolinamine,1,8-dimethyl-(9CI)

Origin of Product

United States

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